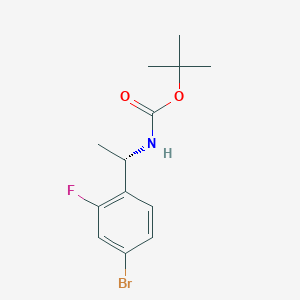

Tert-butyl (S)-(1-(4-bromo-2-fluorophenyl)ethyl)carbamate

Description

Tert-butyl (S)-(1-(4-bromo-2-fluorophenyl)ethyl)carbamate is a chiral carbamate derivative characterized by a tert-butyl carbamate group attached to an (S)-configured ethyl backbone substituted with a 4-bromo-2-fluorophenyl aromatic ring. This compound is primarily utilized in pharmaceutical synthesis as a protective intermediate for amines due to its stability under various reaction conditions.

Properties

Molecular Formula |

C13H17BrFNO2 |

|---|---|

Molecular Weight |

318.18 g/mol |

IUPAC Name |

tert-butyl N-[(1S)-1-(4-bromo-2-fluorophenyl)ethyl]carbamate |

InChI |

InChI=1S/C13H17BrFNO2/c1-8(16-12(17)18-13(2,3)4)10-6-5-9(14)7-11(10)15/h5-8H,1-4H3,(H,16,17)/t8-/m0/s1 |

InChI Key |

SHQAHUJQKFOGMF-QMMMGPOBSA-N |

Isomeric SMILES |

C[C@@H](C1=C(C=C(C=C1)Br)F)NC(=O)OC(C)(C)C |

Canonical SMILES |

CC(C1=C(C=C(C=C1)Br)F)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Carbamate Formation from Chiral Amine Hydrochloride Salt

A widely reported method involves the reaction of the chiral amine hydrochloride salt with di-tert-butyl dicarbonate in the presence of a base such as triethylamine in an aprotic solvent like dichloromethane at room temperature.

This method is efficient and widely used for preparing tert-butyl carbamates from chiral amines, providing good yields and purity.

Suzuki-Miyaura Coupling for Functionalization

In some synthetic routes, the carbamate intermediate bearing the 4-bromo substituent is further functionalized via Suzuki-Miyaura coupling to introduce boronate esters or other substituents at the aromatic ring.

Alternative Base and Catalyst Systems

Other reported methods utilize potassium carbonate as a base and Pd(dppf)Cl2 as catalyst in mixed solvents (dioxane/water) for similar coupling reactions to modify the carbamate intermediate.

Synthesis of the Chiral Amine Precursor

While direct data on the preparation of the exact (S)-1-(4-bromo-2-fluorophenyl)ethylamine is limited, related methods involve:

- Bromination and fluorination of substituted benzoic acids or benzoyl chlorides.

- Conversion to N-methoxy-N-methylbenzamides followed by Grignard reactions to yield aryl-ethyl ketones.

- Reductive amination or chiral resolution steps to obtain the chiral amine.

A related patent describes the synthesis of 1-(5-bromo-4-chloro-2-fluorophenyl)ethanone via bromination of 4-chloro-2-fluorobenzoic acid, conversion to benzoyl chloride, reaction with N,O-dimethylhydroxylamine hydrochloride, and methyl Grignard addition under controlled conditions. This approach could be adapted for the 4-bromo-2-fluoro derivative.

Summary Table of Preparation Methods

Analytical Characterization

- NMR Spectroscopy: 1H NMR confirms the aromatic protons and Boc group signals consistent with the structure.

- Mass Spectrometry: High-resolution mass spectrometry matches expected molecular ion peaks.

- Physical Data: Density and boiling points predicted align with typical carbamate derivatives.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (S)-(1-(4-bromo-2-fluorophenyl)ethyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The bromo and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Deprotection Reactions: The tert-butyl carbamate group can be removed under acidic conditions, such as with trifluoroacetic acid (TFA), to yield the free amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents.

Deprotection Reactions: Strong acids like TFA are used to cleave the tert-butyl carbamate group.

Major Products Formed

Substitution Reactions: Products include substituted phenyl derivatives.

Deprotection Reactions: The major product is the free amine, which can be further utilized in various synthetic applications.

Scientific Research Applications

Tert-butyl (S)-(1-(4-bromo-2-fluorophenyl)ethyl)carbamate is a carbamate featuring a tert-butyl group attached to a carbamate moiety, further linked to an ethyl group substituted with a 4-bromo-2-fluorophenyl group. With the molecular formula C13H16BrFNO2 and a molecular weight of approximately 304.18 g/mol, this compound is used in medicinal chemistry and organic synthesis.

Scientific Research Applications

This compound exhibits biological activity, making it potentially relevant in pharmaceutical applications. Compounds with similar structures have demonstrated activity against biological targets, such as enzymes and receptors involved in disease pathways. Derivatives of tert-butyl carbamate have shown anti-inflammatory and analgesic properties, making them candidates for pharmacological evaluation.

Interaction Studies:

- Binding Affinity Interaction studies involving this compound assess its binding affinity to biological targets.

- Pharmacokinetics and Pharmacodynamics These studies are crucial for understanding the pharmacokinetics and pharmacodynamics of this compound.

Structural Similarity

this compound is unique because it combines a bromo and fluoro substituent on the aromatic ring, which may enhance its biological activity compared to simpler derivatives like tert-butyl carbamate or N-Boc-protected phenethylamines.

Synthesis Methods

this compound can be synthesized through several methods, allowing for variations in yield and purity depending on reaction conditions like temperature, solvent choice, and catalyst type.

Several compounds share structural similarities with this compound:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Tert-butyl carbamate | C5H11NO2 | Basic structure without aromatic substitution |

| N-Boc-protected phenethylamine | C11H15NO2 | Contains a phenethylamine backbone |

| 4-Bromo-N-Boc-aniline | C13H14BrN | Aniline derivative with bromine substitution |

Mechanism of Action

The mechanism of action of tert-butyl (S)-(1-(4-bromo-2-fluorophenyl)ethyl)carbamate primarily involves its role as a protecting group. The tert-butyl carbamate group stabilizes the amine functionality, preventing it from participating in unwanted side reactions. Upon deprotection, the free amine is released, which can then engage in further chemical transformations .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

a) Positional Isomers of Bromine

- tert-Butyl [(1S)-1-(3-bromophenyl)ethyl]carbamate (CAS 477312-85-9): This analog substitutes the 4-bromo group with 3-bromo on the phenyl ring. However, the absence of fluorine eliminates electronic effects that modulate ring electron density .

tert-Butyl ((1R,2S)-2-(4-bromophenyl)cyclopropyl)carbamate (CAS 907196-03-6):

The cyclopropane ring introduces ring strain, increasing reactivity in ring-opening reactions. The trans-configuration of the cyclopropyl group may also alter molecular packing and crystallinity compared to the ethyl chain in the target compound .

b) Fluorine-Containing Analogs

- (S)-tert-Butyl (1-(3,6-dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)carbamate (14A): Replacing the phenyl ring with a pyridine ring introduces nitrogen-based coordination sites, useful in metal-catalyzed cross-couplings.

- tert-Butyl (2-((4-fluorobenzyl)amino)ethyl)carbamate: The 4-fluorobenzyl group retains fluorine’s electron-withdrawing effects but lacks bromine. This compound’s primary application is as a synthetic intermediate for bioactive molecules, with the fluorine atom improving metabolic stability in vivo .

Core Structural Modifications

a) Imidazole-Based Carbamates

- This structural change significantly alters reactivity, making it suitable for coordination chemistry and heterocyclic synthesis .

b) Hydroxyl-Substituted Derivatives

Physicochemical Properties

Biological Activity

Tert-butyl (S)-(1-(4-bromo-2-fluorophenyl)ethyl)carbamate, also known by its CAS number 1159193-91-5, is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C13H17BrFNO2

- Molar Mass : 318.18 g/mol

- Density : 1.335 g/cm³ (predicted)

- Boiling Point : 376.5 °C (predicted)

- pKa : Approximately 11 (predicted) .

The biological activity of this compound has been explored in various studies, particularly focusing on its effects as a potential acaricide. The compound exhibits significant activity against the larval stages of Rhipicephalus (Boophilus) microplus, a major tick species affecting livestock.

Key Findings:

- Acaricidal Activity : In vitro studies indicate that this compound can inhibit the development of tick larvae, demonstrating an ixodicidal effect. The treatment resulted in a 93% reduction in larval development to engorged females, suggesting a lethal effect on the larval stages .

- Reproductive Impact : The compound significantly decreased egg production and hatching rates in treated ticks, with an average reduction of 96% in larvae produced for the next generation. This suggests that it could effectively disrupt the lifecycle of ticks .

- Cellular Effects : The mechanism underlying its efficacy may involve apoptosis in intestinal and salivary gland cells of ticks, which are crucial for their survival .

Study on Efficacy Against Ticks

A controlled study evaluated the efficacy of this compound on tick populations in cattle. The experimental design involved:

- Groups : Steers were divided into four groups, each treated with different concentrations of the compound.

- Results : The treatment led to substantial mortality in tick larvae and reduced egg viability, confirming the compound's potential as an effective acaricide .

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Molar Mass | Acaricidal Activity | Toxicity Profile |

|---|---|---|---|---|

| This compound | 1159193-91-5 | 318.18 g/mol | High | Low acute toxicity |

| Ethyl-4-bromophenyl carbamate | Not specified | Not specified | Moderate | Low genotoxicity |

Q & A

Q. What are the optimal reaction conditions for synthesizing Tert-butyl (S)-(1-(4-bromo-2-fluorophenyl)ethyl)carbamate?

The synthesis typically involves reacting a brominated aromatic amine (e.g., 4-bromo-2-fluorophenylethylamine) with tert-butyl chloroformate in the presence of a base such as triethylamine or sodium hydroxide. Anhydrous conditions (e.g., dichloromethane or THF as solvents) and controlled temperatures (0–25°C) are critical to minimize side reactions like hydrolysis. Yield optimization often requires stoichiometric adjustments and inert atmosphere protection .

Q. How can the stereochemical purity of the (S)-enantiomer be confirmed during synthesis?

Chiral HPLC or SFC (supercritical fluid chromatography) with a chiral stationary phase (e.g., amylose or cellulose derivatives) is recommended for enantiomeric excess (ee) determination. Complementary techniques like optical rotation measurements and X-ray crystallography (if single crystals are obtainable) provide structural validation. NMR spectroscopy using chiral shift reagents (e.g., Eu(hfc)₃) may also resolve enantiomeric signals .

Q. What role does the bromine substituent play in the compound’s reactivity and biological interactions?

The bromine atom enhances electrophilic aromatic substitution reactivity, enabling further derivatization (e.g., Suzuki coupling). In biological systems, bromine participates in halogen bonding with electron-rich regions of target proteins, improving binding affinity and selectivity compared to chloro or fluoro analogs. This is evidenced by comparative studies with similar carbamates .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

Single-crystal X-ray diffraction using SHELXL or similar software (e.g., Olex2) is critical for resolving conformational flexibility or disorder in the tert-butyl or aryl groups. Twinning or poor diffraction quality may require data collection at synchrotron facilities. Refinement against high-resolution data (<1.0 Å) improves accuracy, particularly for locating lighter atoms like fluorine .

Q. What strategies are effective for studying structure-activity relationships (SAR) in halogen-substituted analogs?

Systematic substitution of the bromine atom with other halogens (Cl, F) or functional groups (e.g., methyl, methoxy) followed by enzymatic assays (e.g., IC₅₀ determination) identifies key interactions. Molecular docking and MD simulations can predict binding modes, while Hammett σ constants quantify electronic effects on activity. Comparative crystallography of analogs with target proteins validates SAR hypotheses .

Q. How does the compound’s stability under acidic/basic conditions impact its utility in prodrug design?

The tert-butyl carbamate (Boc) group is labile under strong acidic conditions (e.g., TFA/DCM), enabling controlled deprotection for prodrug activation. Stability studies using HPLC-MS under simulated physiological pH (1.2–7.4) and elevated temperatures (37–50°C) assess degradation pathways. Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life and release profiles .

Q. What mechanistic insights can be gained from studying its interaction with cytochrome P450 enzymes?

Incubation with human liver microsomes (HLMs) and LC-MS/MS analysis identifies metabolites, revealing oxidation or debromination pathways. Competitive inhibition assays using isoform-specific substrates (e.g., CYP3A4, CYP2D6) quantify enzyme inhibition. Computational studies (e.g., DFT for transition states) elucidate regioselectivity in metabolic transformations .

Q. How can contradictory biological activity data across studies be reconciled?

Discrepancies may arise from impurities (>95% purity required by HPLC), solvent effects (e.g., DMSO cytotoxicity), or assay variability (e.g., cell line-specific responses). Rigorous batch-to-batch characterization (NMR, elemental analysis) and standardized protocols (e.g., NIH/NCATS guidelines) improve reproducibility. Meta-analyses of published data using tools like Forest plots highlight outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.